

A Comparative Analysis of the ^1H NMR Spectrum of 1,3,5-Triisopropylbenzene

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Compound of Interest

Compound Name: 1,3,5-Triisopropylbenzene

Cat. No.: B7725177






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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the ^1H NMR Spectral Features of **1,3,5-Triisopropylbenzene** in Comparison to Other Alkylbenzenes.

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (^1H NMR) spectrum of **1,3,5-triisopropylbenzene**. For comparative purposes, spectral data for benzene, toluene, p-xylene, and isopropylbenzene are also presented. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, offering a clear comparison of how substitution patterns on an aromatic ring influence the ^1H NMR spectrum.

^1H NMR Data Comparison of Alkylbenzenes

The following table summarizes the ^1H NMR spectral data for **1,3,5-triisopropylbenzene** and selected alternative aromatic compounds. All data are reported for samples dissolved in deuterated chloroform (CDCl_3), a common solvent for NMR spectroscopy.

Compound	Structure	Proton Type	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
1,3,5-Triisopropylbenzene	 1,3,5-Triisopropylbenzene	Aromatic (H-ar)	~6.85	s	3H	-
Methine (CH)	~2.87	sept	3H	~7.0		
Methyl (CH ₃)	~1.24	d	18H	~7.0		
Benzene	 Benzene	Aromatic (H-ar)	~7.34	s	6H	-
Toluene	 Toluene	Aromatic (H-ar)	~7.28 - 7.09	m	5H	-
Methyl (CH ₃)	~2.34	s	3H	-		
p-Xylene	 p-Xylene	Aromatic (H-ar)	~7.05	s	4H	-
Methyl (CH ₃)	~2.30	s	6H	-		
Isopropylbenzene (Cumene)	 Isopropylbenzene	Aromatic (H-ar)	~7.33 - 7.15	m	5H	-
Methine (CH)	~2.90	sept	1H	~7.0		
Methyl (CH ₃)	~1.25	d	6H	~7.0		

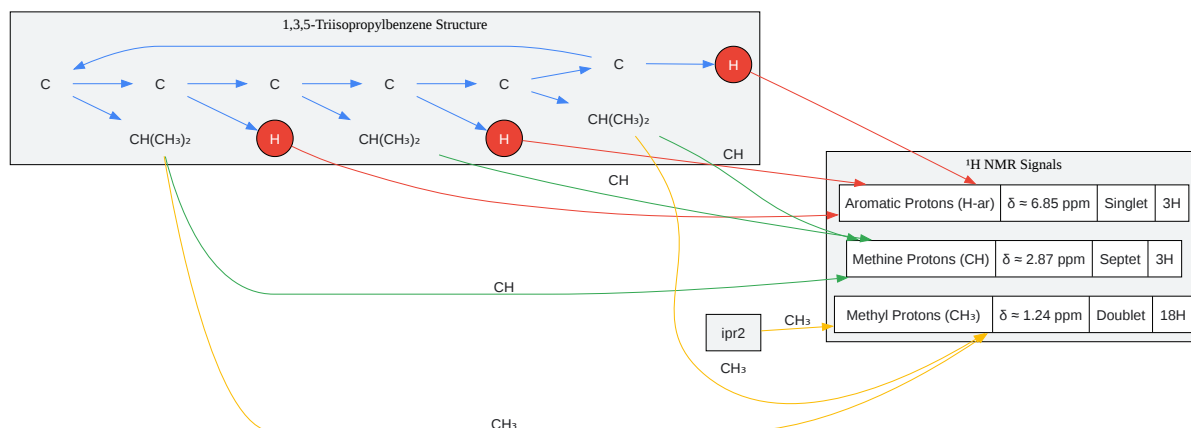
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm. Multiplicity is abbreviated as s (singlet), d (doublet), sept (septet), and m (multiplet).

Interpretation of the ^1H NMR Spectrum of 1,3,5-Triisopropylbenzene

The high degree of symmetry in **1,3,5-triisopropylbenzene** simplifies its ^1H NMR spectrum, making it a useful example for understanding the impact of equivalent chemical environments.

- **Aromatic Protons:** The three protons on the benzene ring are chemically equivalent due to the symmetrical substitution pattern. Consequently, they resonate as a single, sharp peak (singlet) at approximately 6.85 ppm. The integration of this peak corresponds to three protons.
- **Isopropyl Group Protons:** The three isopropyl groups are also equivalent. Within each isopropyl group, the single methine proton (CH) is coupled to the six equivalent methyl protons (CH_3).
 - The methine proton signal appears as a septet at around 2.87 ppm. This splitting pattern arises from coupling to the six neighboring methyl protons ($n+1$ rule, where $n=6$, resulting in $6+1=7$ lines). The integration of this signal corresponds to the three equivalent methine protons.
 - The methyl proton signal is a doublet at approximately 1.24 ppm. This is due to coupling with the single adjacent methine proton ($n+1$ rule, where $n=1$, resulting in $1+1=2$ lines). The integration of this peak represents the eighteen equivalent methyl protons.

The relationship between the structure of **1,3,5-triisopropylbenzene** and its ^1H NMR signals is visualized in the following diagram:



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Caption: Structure-Spectrum Correlation for **1,3,5-Triisopropylbenzene**.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard protocol for the preparation and analysis of a small organic molecule like **1,3,5-triisopropylbenzene** by ¹H NMR spectroscopy.

1. Sample Preparation:

- Weighing: Accurately weigh approximately 5-10 mg of the solid sample or measure 5-10 μL of the liquid sample into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) to the vial.
- Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during the transfer.
- Capping: Securely cap the NMR tube.

2. NMR Instrument Setup and Data Acquisition:

- Insertion: Carefully insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Wipe the outside of the NMR tube and the spinner before placing it in the NMR spectrometer's sample holder.
- Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the CDCl_3 solvent, which stabilizes the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
- Acquisition Parameters: Standard ^1H NMR acquisition parameters are typically used. These include setting the appropriate spectral width, number of scans (typically 8-16 for a sample of this concentration), and a relaxation delay of 1-2 seconds.
- Data Acquisition: The ^1H NMR spectrum is then acquired.

3. Data Processing:

- Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

- Referencing: The chemical shift scale is referenced by setting the TMS peak to 0.00 ppm.
- Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
- Peak Picking: The exact chemical shifts of the peaks are determined.

This guide provides a foundational understanding of the ^1H NMR spectrum of **1,3,5-triisopropylbenzene** and its comparison with other common alkylbenzenes. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data for similar small molecules.

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